molecular formula C12H10ClN3 B8646854 4-[[5-(chloromethyl)imidazol-1-yl]methyl]benzonitrile

4-[[5-(chloromethyl)imidazol-1-yl]methyl]benzonitrile

Cat. No.: B8646854
M. Wt: 231.68 g/mol
InChI Key: NCJBTZGRLAGOIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[[5-(chloromethyl)imidazol-1-yl]methyl]benzonitrile is a synthetic organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by the presence of a cyanobenzyl group and a chloromethyl group attached to the imidazole ring, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[[5-(chloromethyl)imidazol-1-yl]methyl]benzonitrile typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Introduction of the Cyanobenzyl Group: The cyanobenzyl group can be introduced via a nucleophilic substitution reaction using 4-cyanobenzyl chloride and an appropriate base.

    Chloromethylation: The chloromethyl group can be introduced through a chloromethylation reaction using formaldehyde and hydrochloric acid in the presence of a catalyst.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-[[5-(chloromethyl)imidazol-1-yl]methyl]benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

4-[[5-(chloromethyl)imidazol-1-yl]methyl]benzonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 4-[[5-(chloromethyl)imidazol-1-yl]methyl]benzonitrile involves its interaction with specific molecular targets. The cyanobenzyl group can interact with hydrophobic pockets in proteins, while the chloromethyl group can form covalent bonds with nucleophilic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • 1-(4-Cyanobenzyl)-1H-imidazole-4-carboxylic acid
  • 4,4’-Bis(1-phenyl-phenanthro[9,10-d]imidazol-2-yl)biphenyl

Comparison: 4-[[5-(chloromethyl)imidazol-1-yl]methyl]benzonitrile is unique due to the presence of both cyanobenzyl and chloromethyl groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or specificity in certain applications.

Properties

Molecular Formula

C12H10ClN3

Molecular Weight

231.68 g/mol

IUPAC Name

4-[[5-(chloromethyl)imidazol-1-yl]methyl]benzonitrile

InChI

InChI=1S/C12H10ClN3/c13-5-12-7-15-9-16(12)8-11-3-1-10(6-14)2-4-11/h1-4,7,9H,5,8H2

InChI Key

NCJBTZGRLAGOIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C=NC=C2CCl)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 1-(4-cyanobenzyl)-5-(hydroxymethyl)imidazole (1.00 g, 4.70 mmol), in thionyl chloride (5 mL), was stirred at 70° C. for 16 hours. The solvent was evaporated in vacuo and the resulting solid suspended in CH2Cl2, collected by filtration and dried in vacuo. The material was sufficiently pure for use in the next step without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

combining 1-(4-Cyanobenzyl)-5-Hydroxymethyl-imidazole of formula IA ##STR37## with Vilsmeier reagent to obtain 1-(4-Cyanobenzyl)-5-Chloromethylimidazole of formula IF: ##STR38##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.